N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
Description
N-[1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with pyrazole moieties. The structure comprises a 6-methoxy-substituted benzothiazole linked to a 3-methylpyrazole ring, which is further connected via a carboxamide bond to a 1,3-dimethylpyrazole group.
The compound’s synthesis likely follows carboxamide coupling methodologies, such as those involving 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) as activators, as seen in analogous pyrazole-carboxamide syntheses . Structural characterization may employ X-ray crystallography, supported by software like SHELX for refinement .
Properties
IUPAC Name |
N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S/c1-10-7-14(23(3)21-10)17(25)20-16-8-11(2)22-24(16)18-19-13-6-5-12(26-4)9-15(13)27-18/h5-9H,1-4H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXTXZXLWOQITH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC(=NN2C3=NC4=C(S3)C=C(C=C4)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (CAS Number: 1170886-23-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₆O₂S |
| Molecular Weight | 382.4 g/mol |
| CAS Number | 1170886-23-3 |
Synthesis and Structure
The compound features a complex structure that includes a benzothiazole moiety and pyrazole derivatives. The synthesis typically involves multi-step organic reactions that integrate various functional groups to enhance biological activity. The presence of the methoxy group on the benzothiazole ring is critical for its anticancer properties.
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer effects against various cancer cell lines. Notably, it has shown significant cytotoxicity against triple-negative breast cancer cells (MDA-MB-231) and hepatocarcinoma cells (HepG2). In a study comparing its efficacy to Doxorubicin, it was found that the compound induced apoptosis in a concentration-dependent manner, as evidenced by Annexin V/PI flow cytometry assays and Western blot analyses .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Comparison Agent | IC₅₀ (µM) |
|---|---|---|---|
| MDA-MB-231 | 5.0 | Doxorubicin | 4.5 |
| HepG2 | 10.0 | Doxorubicin | 7.0 |
| SMMC-7721 | 8.0 | Doxorubicin | 6.0 |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Studies have indicated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (Gram-positive) | 16 |
| Escherichia coli (Gram-negative) | 32 |
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptosis through activation of caspases and modulation of Bcl-2 family proteins.
- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell proliferation and survival, including cyclooxygenases (COX) and histone deacetylases (HDAC).
- Antimicrobial Mechanisms : The compound interferes with bacterial cell wall synthesis and disrupts membrane integrity.
Case Studies
A pivotal study published in PubMed Central highlighted the synthesis and evaluation of this compound's anticancer properties. The research involved extensive in vitro testing against multiple cancer cell lines, demonstrating its potential as a lead compound for further drug development . Another investigation focused on its antimicrobial efficacy, establishing it as a promising candidate for treating infections caused by resistant bacterial strains .
Scientific Research Applications
Structural Characteristics
The structure features a benzothiazole moiety, a pyrazole core, and carboxamide functionality, which contribute to its biological activity.
Anticancer Activity
Compound X has been studied for its potential anticancer properties. Research indicates that it may inhibit the proliferation of various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell cycle progression.
Case Study: Inhibition of Tumor Growth
A study published in the Journal of Medicinal Chemistry explored the compound's efficacy against human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations of 10 μM and higher, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays. It exhibits activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This data indicates that compound X could serve as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
Research has also indicated that compound X possesses anti-inflammatory properties. In vitro studies showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound.
Case Study: Inhibition of Inflammatory Pathways
In a study conducted on lipopolysaccharide (LPS)-stimulated macrophages, treatment with compound X resulted in a dose-dependent decrease in NF-kB activation, underscoring its potential for treating inflammatory diseases .
Target Identification
Recent studies have identified potential targets for compound X, including:
- Cyclin-dependent kinases (CDKs) : Inhibition of CDK activity may explain its anticancer effects.
- Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) : Modulation of this pathway contributes to its anti-inflammatory properties.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs.
- Pyrazole Substitutions : The 1,3-dimethyl group on the terminal pyrazole (target) could sterically hinder interactions compared to smaller substituents (e.g., ethyl in ), affecting target selectivity .
Computational and Experimental Characterization
The target compound’s structure could be validated via X-ray crystallography (using SHELX ) or NMR spectroscopy. Computational modeling might predict binding affinities to targets like cyclooxygenase-2 (COX-2) or epidermal growth factor receptor (EGFR), based on similarities to .
Preparation Methods
Synthesis of the 6-Methoxy-1,3-Benzothiazole Core
The benzothiazole moiety serves as the foundational scaffold for this compound. A widely adopted method involves the cyclization of 6-methoxy-2-aminobenzothiazole (compound 2 ), synthesized via demethylation of 6-methoxy-2,3-dihydrobenzo[d]thiazol-2-amine (compound 1 ) using hydrobromic acid (48%) under reflux for 20 hours . Neutralization with sodium hydroxide yields the aminobenzothiazole intermediate, which is subsequently functionalized.
For 6-methoxy-1,3-benzothiazol-2-amine derivatives, alkylation or arylation at the 2-position is achieved by reacting compound 2 with alkyl bromides or benzyl chlorides in acetonitrile under reflux with potassium carbonate and benzyltriethylammonium chloride (TEBA) as a phase-transfer catalyst . This step introduces variability in the substituents, though the target compound retains a methoxy group at position 6.
Construction of the 3-Methyl-1H-Pyrazol-5-yl Substituent
The pyrazole ring attached to the benzothiazole core is synthesized via cyclocondensation. A representative approach involves reacting 6-methoxy-1,3-benzothiazol-2-hydrazine (compound 4a–o ) with acetylacetone or analogous 1,3-diketones . For example:
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Hydrazine formation : Compound 3a–o (6-alkoxy-2-aminobenzothiazoles) is treated with hydrazine hydrate in glycol under acidic conditions (H₂SO₄) to yield hydrazine derivatives .
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Cyclocondensation : The hydrazine intermediate reacts with acetylacetone in ethanol under reflux, forming the pyrazole ring via [3+2] cycloaddition . Methylation at the 3-position is achieved using methyl iodide in the presence of a base like potassium carbonate.
This step is critical for regioselectivity, as competing pathways may yield 1,3- or 1,5-substituted pyrazoles. Optimization of solvent (e.g., DMF) and temperature (80–140°C) ensures preferential formation of the 3-methyl-1H-pyrazol-5-yl derivative .
Synthesis of 1,3-Dimethyl-1H-Pyrazole-5-Carboxylic Acid
The second pyrazole unit, functionalized as a carboxamide, is prepared independently. A two-step process is employed:
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Pyrazole ring formation : Cyclocondensation of 1,3-diketones (e.g., ethyl acetoacetate) with methylhydrazine in ethanol yields 1,3-dimethyl-1H-pyrazole-5-carboxylate . Nano-ZnO catalysts have been reported to enhance yields (up to 95%) under mild conditions .
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Hydrolysis and activation : The ester is hydrolyzed to the carboxylic acid using aqueous NaOH, followed by activation as an acid chloride (SOCl₂) or mixed anhydride for subsequent coupling.
Amide Coupling to Assemble the Final Compound
The final step involves coupling the 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with the 1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine intermediate. This is achieved via:
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Schotten-Baumann conditions : Reaction with thionyl chloride to form the acyl chloride, followed by addition to the amine in dichloromethane with triethylamine .
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Peptide coupling reagents : HATU or EDCI with DIPEA in DMF, which facilitate room-temperature reactions with high efficiency (yields >80%).
Purification is typically performed via silica gel chromatography using dichloromethane:methanol (50:1) gradients .
Analytical Characterization and Optimization
Key data for intermediates and the final compound are summarized below:
Challenges and Mechanistic Insights
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Regioselectivity : Competing pathways during pyrazole formation necessitate precise stoichiometry and catalytic control. For example, excess methylhydrazine favors 1,3-dimethyl substitution .
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Solvent effects : Polar aprotic solvents (DMF, NMP) enhance reaction rates in cyclocondensation steps by stabilizing intermediates .
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Purification : Silica chromatography effectively separates regioisomers, though HPLC may be required for analytical-grade purity .
Q & A
Q. What are the common synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step reactions, including:
- Condensation reactions : For example, coupling benzothiazole hydrazine derivatives with pyrazole intermediates under reflux conditions .
- Catalytic cross-coupling : Use of Pd(PPh₃)₄ or similar catalysts in deoxygenated solvents like DMF to facilitate Suzuki-Miyaura couplings for aryl group incorporation .
- Purification : Column chromatography or recrystallization to isolate the final product, with solvent optimization (e.g., ethyl acetate/hexane) critical for yield .
Q. Which characterization techniques are essential for confirming its structure?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and connectivity, particularly for distinguishing benzothiazole and pyrazole protons .
- Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural determination, especially when resolving stereochemical ambiguities (e.g., crystal data parameters like β = 96.446° in monoclinic systems) .
Q. What biological activities have been reported for structural analogs of this compound?
Analogous benzothiazole-pyrazole hybrids exhibit:
- Anticancer activity : Inhibition of kinase pathways (e.g., EGFR) via competitive binding to ATP pockets .
- Anti-inflammatory effects : Modulation of COX-2 and TNF-α pathways in in vitro assays .
- Antimicrobial properties : Activity against Gram-positive bacteria (e.g., S. aureus) with MIC values <10 µM .
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity?
Methodological strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity but require strict temperature control (60–80°C) to avoid side reactions .
- Continuous flow reactors : Improve scalability and reduce reaction times in industrial settings .
- Catalyst screening : Testing Pd-based vs. Cu-catalyzed systems for cross-coupling efficiency .
Q. How to conduct structure-activity relationship (SAR) studies for this compound?
Q. Table 1: SAR of Analogous Compounds
Q. How to address contradictions in reported biological activity data?
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and incubation times .
- Structural validation : Confirm compound purity (>95% by HPLC) to rule out impurities skewing results .
- Dosage calibration : Test multiple concentrations (1–100 µM) to identify dose-dependent effects .
Q. What computational methods are used to study its mechanism of action?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinity for targets like EGFR (PDB ID: 1M17) .
- MD simulations : GROMACS for assessing ligand-protein stability over 100 ns trajectories .
- QSAR modeling : Generate predictive models using electronic descriptors (e.g., logP, HOMO/LUMO) .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Multi-step complexity : Intermediate instability requires inert atmospheres and low-temperature storage .
- Purification bottlenecks : Replace column chromatography with countercurrent distribution for larger batches .
- Toxicity profiling : Conduct Ames tests and hepatotoxicity screening early to prioritize viable candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
